Metribuzin Isomer
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Overview
Description
Metribuzin isomer is a variant of metribuzin, a triazinone herbicide widely used in agriculture. Metribuzin is known for its effectiveness in controlling a broad spectrum of weeds in crops such as soybeans, potatoes, tomatoes, and sugar cane. The isomeric form of metribuzin retains similar herbicidal properties but may exhibit different physical and chemical characteristics.
Mechanism of Action
Target of Action
Metribuzin is a triazinone herbicide that primarily targets the photosystem II complex in plants . This complex plays a crucial role in photosynthesis, a process vital for the survival and growth of plants.
Mode of Action
Metribuzin acts by inhibiting photosynthesis in susceptible plants. It achieves this by binding to a protein of the photosystem II complex . This binding inhibits the electron transport from QA to QB, resulting in photooxidation and eventually leading to plant death .
Biochemical Pathways
The inhibition of the photosystem II complex triggers a chain of events where plant lipids and proteins are attacked and oxidized by highly reactive free radicals . As a result, chlorophyll and plant pigments are lost, causing chlorosis (loss of green in the plant) followed by plant cell drying and disintegration .
Pharmacokinetics
When applied to soil, metribuzin is readily absorbed by roots, after which translocation upward to the shoots and beyond occurs through the xylem . Metribuzin is moderately absorbed into the plant when applied foliarly, and translocation also is upward . Microbial breakdown is the main means of metribuzin degradation in the soil .
Result of Action
The result of metribuzin’s action is the death of the plant. Once susceptible plants emerge through treated soil into the sunlight, they become yellow/chlorotic, then totally brown/desiccated, after 2 to 5 days . This is due to the oxidative damage caused by the inhibition of the photosystem II complex.
Action Environment
The action of metribuzin is influenced by environmental factors. Metribuzin’s half-life in soils under optimum degradation conditions can be 14 to 28 days . Metribuzin is tightly adsorbed to organic matter and is readily leached in sandy and sandy-loam soils .
Biochemical Analysis
Biochemical Properties
Metribuzin isomer plays a significant role in biochemical reactions, particularly in inhibiting photosynthesis by disrupting photosystem II. This compound interacts with various enzymes, proteins, and biomolecules. For instance, this compound binds to the D1 protein in the photosystem II complex, inhibiting electron transport and leading to the production of reactive oxygen species . This interaction disrupts the normal function of photosystem II, ultimately leading to the death of the target plants.
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it inhibits photosynthesis, leading to reduced ATP production and impaired cellular metabolism . The compound also influences cell signaling pathways by generating reactive oxygen species, which can cause oxidative stress and damage cellular components . Additionally, this compound affects gene expression by altering the transcription of genes involved in stress responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the D1 protein in the photosystem II complex. This binding inhibits the electron transport chain, leading to the accumulation of reactive oxygen species . The inhibition of photosystem II disrupts the normal flow of electrons, causing a reduction in ATP synthesis and an increase in oxidative stress. This compound also affects enzyme activity by inhibiting key enzymes involved in photosynthesis and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under certain environmental factors such as light and temperature . Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in persistent oxidative stress and impaired cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause oxidative stress, liver damage, and disruptions in metabolic processes . Threshold effects have been observed, where certain dosages result in a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The main metabolites of this compound include diketo-metribuzin, desamino-metribuzin, and desamino-diketo-metribuzin . These metabolites have varying degrees of activity and toxicity, influencing the overall metabolic flux and metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is absorbed through the roots in plants and translocated to the leaves, where it accumulates in the chloroplasts . In animal models, this compound is distributed primarily to the liver, kidneys, and other organs involved in detoxification . The localization and accumulation of this compound can affect its overall activity and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. In plant cells, it localizes primarily in the chloroplasts, where it exerts its herbicidal effects by inhibiting photosystem II . In animal cells, this compound is found in the cytoplasm and organelles involved in detoxification, such as the liver and kidneys . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of metribuzin involves the reaction of triazinone with methyl halide in the presence of lithium ions. The reaction is typically carried out in a methanol-water solvent at a temperature range of 5-20°C and a pH value of 11.5-12.5. The addition of lithium ions enhances the selectivity of the reaction, leading to a high purity of metribuzin, with the final product having a purity of over 99 percent .
Industrial Production Methods
Industrial production of metribuzin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and filtration, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Metribuzin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and transformation in the environment.
Common Reagents and Conditions
Oxidation: Metribuzin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of metribuzin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in metribuzin with other groups, often using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include desamino-metribuzin, diketo-metribuzin, and desamino-diketo-metribuzin. These metabolites exhibit varying degrees of herbicidal activity and environmental persistence .
Scientific Research Applications
Metribuzin isomer has several scientific research applications:
Chemistry: Used as a model compound for studying herbicide degradation and transformation pathways.
Biology: Investigated for its effects on plant physiology and its role in weed management.
Industry: Utilized in the development of slow-release herbicide formulations to enhance crop protection and reduce environmental contamination
Comparison with Similar Compounds
Metribuzin isomer can be compared with other triazinone herbicides, such as:
Atrazine: Another widely used herbicide with a similar mechanism of action but different environmental persistence and toxicity profiles.
Simazine: Similar to atrazine, used for controlling broadleaf weeds and grasses.
Prometryn: A triazine herbicide with a different substitution pattern, leading to variations in herbicidal activity and environmental behavior
This compound is unique in its specific binding affinity and degradation pathways, making it a valuable compound for targeted weed management and environmental studies.
Properties
CAS No. |
110109-24-5 |
---|---|
Molecular Formula |
C2D4O |
Origin of Product |
United States |
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